4-benzhydrylbenzoic acid
Description
Historical Context and Early Chemical Literature References to the Benzhydrylbenzoic Acid Moiety
Detailed historical accounts and early chemical literature specifically referencing the 4-benzhydrylbenzoic acid moiety are scarce. The synthesis of related benzhydryl compounds, in general, dates back to early developments in organic chemistry, with Friedel-Crafts type reactions being a common method for the formation of the diphenylmethane (B89790) skeleton. wikipedia.org However, specific early research focusing on the synthesis and properties of benzoic acid substituted with a benzhydryl group is not prominently featured in historical chemical abstracts.
Contemporary Significance as a Chemical Scaffold in Synthetic and Material Science Disciplines
While direct and extensive research on this compound is limited, its potential as a chemical scaffold can be inferred from the known applications of its constituent functional groups. Benzoic acid and its derivatives are widely used as building blocks in the synthesis of a vast array of molecules, including pharmaceuticals and polymers. justlonghealth.comnih.govresearchgate.net The carboxylic acid group provides a reactive handle for various chemical transformations, such as esterification and amidation.
The bulky, non-polar benzhydryl group can impart specific physical properties to molecules, such as increased steric hindrance and altered solubility. In material science, the incorporation of such bulky pendant groups into polymer chains can influence their physical and mechanical properties, including their glass transition temperature and solubility. For instance, polymers containing large side groups can exhibit modified chain packing and intermolecular interactions. Although speculative without direct research, this compound could potentially serve as a monomer or a modifying agent in the synthesis of specialty polymers with tailored properties. The general class of benzhydryl compounds has found application in various areas of chemical research. wikipedia.orgnih.gov
Physicochemical Properties
Detailed experimental data for this compound is not widely available. However, some predicted properties can be obtained from computational chemistry databases.
| Property | Value |
| Molecular Formula | C20H16O2 |
| Molecular Weight | 288.34 g/mol |
| IUPAC Name | This compound |
| CAS Number | 19833-01-9 |
Note: Data is based on computational predictions and may differ from experimental values.
Structure
2D Structure
3D Structure
Properties
CAS No. |
6328-81-0 |
|---|---|
Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
4-benzhydrylbenzoic acid |
InChI |
InChI=1S/C20H16O2/c21-20(22)18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,21,22) |
InChI Key |
KTNIWSQXLLXJEH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O |
Other CAS No. |
6328-81-0 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Benzhydrylbenzoic Acid and Its Complex Derivatives
Established and Emerging Synthetic Routes to 4-Benzhydrylbenzoic Acid
The construction of the this compound skeleton can be achieved through various synthetic pathways, ranging from classical transformations to modern catalytic reactions that forge the key carbon-carbon bonds.
Traditional methods in organic synthesis offer reliable, albeit sometimes harsh, routes to carboxylic acids. For a molecule like this compound, these methods typically involve creating the carboxylic acid functionality on a pre-existing benzhydryl-substituted benzene (B151609) ring.
One of the most fundamental approaches is the oxidation of an alkyl group . A synthetic precursor such as 4-benzhydryltoluene can be subjected to strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (CrO₃) to convert the methyl group into a carboxylic acid. For instance, the oxidation of a methyl group on a related sulfone derivative using CrO₃ in glacial acetic acid demonstrates a similar transformation to yield a benzoic acid. mdpi.com
Another classical route is the carboxylation of an organometallic reagent . This involves the preparation of a Grignard or organolithium reagent from a halo-aromatic precursor, such as 4-bromo-diphenylmethane. This nucleophilic species can then react with carbon dioxide (CO₂) in an electrophilic addition, followed by an acidic workup to yield the desired carboxylic acid.
Hydrolysis of a nitrile group (a cyanophenyl precursor) is also a viable, though less direct, classical method for installing the carboxylic acid function.
Modern organic synthesis heavily relies on transition-metal catalysis to form C–C bonds with high efficiency and selectivity under milder conditions than classical methods. illinois.edu These approaches are pivotal in constructing the carbon skeleton of complex molecules. numberanalytics.com
A primary modern strategy is the Friedel-Crafts reaction . The benzhydryl group can be installed onto a benzoic acid derivative via electrophilic substitution. Using a Lewis acid catalyst like aluminum chloride (AlCl₃), benzoic acid or its ester can react with diphenylmethanol (B121723) or a benzhydryl halide.
More advanced methods involve transition-metal-catalyzed cross-coupling reactions . These reactions are fundamental to modern synthesis, allowing for the precise formation of C-C bonds. numberanalytics.com Key examples applicable to this compound include:
Suzuki-Miyaura Coupling : This involves the reaction of a boronic acid or ester with an organic halide in the presence of a palladium catalyst. numberanalytics.com The synthesis could proceed by coupling a 4-halobenzoic acid derivative (e.g., methyl 4-bromobenzoate) with a benzhydrylboronic acid derivative, or conversely, by coupling 4-(dihydroxyboryl)benzoic acid with a benzhydryl halide.
C-H Activation : Emerging techniques focus on the direct functionalization of C-H bonds, which improves atom economy by avoiding the pre-functionalization of starting materials. numberanalytics.com A potential route could involve the palladium-catalyzed C-H arylation of a benzoic acid derivative with a suitable benzhydryl source.
These catalytic methods offer significant advantages, including milder reaction conditions and greater tolerance for various functional groups, making them highly valuable in contemporary synthetic chemistry. illinois.edu
Strategies for the Derivatization and Functionalization of this compound
The utility of this compound as a molecular scaffold is greatly expanded by its capacity for further chemical modification. Derivatization can occur at the carboxylic acid group or on the benzhydryl moiety, and stereochemical aspects can be introduced to create chiral analogs.
The carboxylic acid group is a versatile functional handle that can be readily converted into a wide array of derivatives. These transformations are crucial for modulating the chemical and physical properties of the parent molecule.
Acid Chlorides : The conversion of the carboxylic acid to its corresponding acid chloride is a key first step for many subsequent derivatizations. This is typically achieved by treating this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-benzhydrylbenzoyl chloride is a highly reactive intermediate. A similar strategy is employed for other benzoic acid derivatives, where the raw acid is converted to the chloride to facilitate further reactions. mdpi.com
Esters : Esterification can be performed under acidic conditions (e.g., Fischer esterification with an alcohol and a catalytic amount of strong acid) or by reacting the acid chloride with an alcohol. nih.gov
Amides : Amides are generally synthesized by reacting the activated acid chloride with a primary or secondary amine. mdpi.com Alternatively, direct coupling of the carboxylic acid with an amine using peptide coupling reagents (e.g., DCC, EDC) provides a milder route.
Hydrazides : These derivatives are typically prepared by reacting an ester form of the acid with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O) in a solvent like ethanol (B145695). nih.gov
The following table summarizes common derivatization reactions starting from this compound.
| Derivative | Reagent(s) | Reaction Type |
| Acid Chloride | SOCl₂ or (COCl)₂ | Acyl Chloride Formation |
| Ester | R-OH, H⁺ catalyst | Fischer Esterification |
| Amide | 1. SOCl₂ 2. R₂NH | Acyl Substitution |
| Hydrazide | 1. R-OH, H⁺ 2. N₂H₄·H₂O | Esterification followed by Hydrazinolysis |
The two phenyl rings of the benzhydryl group offer further sites for chemical modification, primarily through electrophilic aromatic substitution. These reactions allow for the introduction of a wide range of functional groups, which can fine-tune the electronic and steric properties of the molecule.
Potential modifications include:
Nitration : Using a mixture of nitric acid and sulfuric acid.
Halogenation : Using Br₂ or Cl₂ with a Lewis acid catalyst.
Sulfonation : Using fuming sulfuric acid.
Friedel-Crafts Alkylation/Acylation : To introduce further alkyl or acyl groups.
If the two phenyl rings of the benzhydryl group are not identically substituted, the central carbon atom becomes a stereocenter. The synthesis of single enantiomers of these chiral analogs is of great interest and requires advanced asymmetric synthetic methods.
Creation of Chiral Precursors: An effective strategy involves the enantioselective synthesis of a chiral benzhydrol or benzhydrylamine precursor, which is then incorporated to form the final acid. For example, a 4-(benzoyl)benzoic acid derivative could be asymmetrically reduced using a chiral catalyst (e.g., a Noyori-type catalyst) to produce a chiral alcohol.
Asymmetric Catalysis: Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for creating chiral centers. semanticscholar.org A particularly relevant approach is the asymmetric hydrogenation of a diarylmethanimine, which can produce chiral diarylmethylamines with high enantioselectivity using iridium catalysts with chiral phosphine (B1218219) ligands. semanticscholar.org This chiral amine could then be transformed into the desired chiral this compound analog.
Stereodivergent Synthesis: Stereodivergent strategies aim to provide selective access to any given stereoisomer of a product from a common starting material, simply by changing the reagents or catalysts. researchgate.netbeilstein-journals.org For chiral analogs of this compound with multiple stereocenters, such as those with substitutions on the benzoic acid ring as well, stereodivergent methods would be essential for systematically exploring the biological activity of each stereoisomer. For example, catalytic enantioselective conjugate additions are powerful methods for accessing chiral derivatives from α,β-unsaturated carbonyl compounds. nih.gov
These advanced enantioselective and stereoselective methods are crucial for preparing optically pure, complex derivatives of this compound for applications in medicinal chemistry and materials science. rsc.orgdiva-portal.org
Fundamental Chemical Reactivity and Mechanistic Pathways of 4 Benzhydrylbenzoic Acid
Reaction Mechanisms Involving the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional group that can undergo a variety of transformations. jackwestin.com Its reactivity is centered around the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton. khanacademy.orgmsu.edu
Nucleophilic acyl substitution is a characteristic reaction of carboxylic acids and their derivatives. pressbooks.publibretexts.org This reaction involves the replacement of the hydroxyl group of the carboxylic acid with a nucleophile. chemistrytalk.org The general mechanism proceeds through a tetrahedral intermediate formed by the initial addition of the nucleophile to the carbonyl carbon. pressbooks.publibretexts.org
The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl chlorides > acid anhydrides > thioesters > esters > amides. khanacademy.orglibretexts.orgopenochem.org This trend is inversely related to the basicity of the leaving group; weaker bases are better leaving groups, thus enhancing the reactivity of the parent derivative. libretexts.org
Esterification: 4-Benzhydrylbenzoic acid can be converted to its corresponding esters through reaction with alcohols under acidic conditions. Acid catalysis is crucial as it protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the weakly nucleophilic alcohol. msu.edu
Amide Formation: The direct reaction of this compound with amines to form amides is generally unfavorable as amines are basic and tend to deprotonate the carboxylic acid to form a stable ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed. DCC activates the carboxylic acid by forming a good leaving group, which is then readily displaced by the amine nucleophile. khanacademy.org Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, which then readily reacts with an amine to form the corresponding amide. uomustansiriyah.edu.iq
| Reaction Type | Reagent | Product | General Conditions |
|---|---|---|---|
| Esterification | Alcohol (R-OH) | 4-Benzhydrylbenzoate ester | Acid catalyst (e.g., H₂SO₄) |
| Amide Synthesis | Amine (R-NH₂) | N-substituted-4-benzhydrylbenzamide | Activating agent (e.g., DCC) or conversion to acyl chloride |
| Acyl Halide Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 4-Benzhydrylbenzoyl chloride | Typically performed in an inert solvent |
Oxidative decarboxylation is a process where a carboxylic acid loses a molecule of carbon dioxide through an oxidative pathway. wikipedia.org While the direct decarboxylation of aryl carboxylic acids is challenging, radical-mediated methods can facilitate this transformation. nih.gov For instance, the conversion of benzoic acids to phenols can be achieved through a radical decarboxylation process involving copper carboxylates. nih.gov
In the context of this compound, oxidative decarboxylation would lead to the formation of benzhydrylated aromatic radicals. These highly reactive intermediates can then participate in various subsequent reactions, depending on the reaction conditions and the presence of other reagents. The stability of the generated aryl radical plays a significant role in the feasibility of such processes.
The carbonyl carbon of the carboxylic acid group is electrophilic due to the polarization of the C=O bond. khanacademy.orgopenochem.org However, its electrophilicity is somewhat attenuated by resonance donation from the lone pair of electrons on the hydroxyl oxygen, making it less reactive than the carbonyl carbon of aldehydes and ketones. openochem.orglibretexts.org Strong electrophiles can attack the carbonyl oxygen, which acts as a nucleophile. msu.edu
Conversely, the deprotonated form of the carboxylic acid, the carboxylate anion, is a good nucleophile. This nucleophilicity allows it to participate in reactions such as Williamson ether synthesis-type reactions with alkyl halides to form esters. msu.edu
Reactivity of the Benzhydryl Moiety in Complex Chemical Environments
The benzhydryl group, consisting of a methane (B114726) group substituted with two phenyl rings, also contributes significantly to the reactivity of this compound.
The two phenyl rings of the benzhydryl group and the benzoic acid ring are susceptible to electrophilic aromatic substitution. minia.edu.eg The directing effects of the substituents on each ring will govern the position of substitution. The carboxylic acid group is a deactivating, meta-directing group for electrophilic substitution on the benzoic acid ring. wikipedia.org In contrast, the alkyl substituent (the rest of the molecule) on the phenyl rings of the benzhydryl moiety is an activating, ortho-, para-directing group. wikipedia.org
Nucleophilic aromatic substitution on the aromatic rings is also a possibility, particularly if the rings are substituted with strong electron-withdrawing groups. wikipedia.orggovtpgcdatia.ac.inmasterorganicchemistry.comlibretexts.org The reaction proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. masterorganicchemistry.comlibretexts.org
| Reaction Type | Ring System | Directing Effect of Substituent | Potential Products |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Benzoic acid ring | -COOH (meta-directing, deactivating) | 3-Substituted-4-benzhydrylbenzoic acid |
| Electrophilic Aromatic Substitution | Benzhydryl phenyl rings | Alkyl (ortho-, para-directing, activating) | Ortho- and para-substituted benzhydryl derivatives |
| Nucleophilic Aromatic Substitution | Any ring (requires activating groups) | Dependent on leaving group and activating group position | Substitution of a suitable leaving group by a nucleophile |
The carbon atom connecting the two phenyl rings and the benzoic acid ring is a benzylic position. pearson.com This position is particularly reactive due to the ability of the adjacent aromatic rings to stabilize intermediates such as carbocations and radicals through resonance. chemistrysteps.com
Oxidation: The benzylic C-H bond is susceptible to oxidation. masterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the benzylic carbon. chemistrysteps.comntu.edu.sglibretexts.org In the case of this compound, oxidation at the benzylic position would likely lead to the formation of a ketone, specifically 4-(benzoyl)benzoic acid, assuming the conditions are controlled to avoid cleavage of the C-C bonds. masterorganicchemistry.com
Reduction: The benzylic position can also undergo reduction. For instance, if the benzhydryl moiety were to contain a ketone functionality (as in the oxidation product mentioned above), it could be reduced back to a methylene (B1212753) group (CH₂) via methods like the Clemmensen or Wolff-Kishner reductions. chemistrysteps.com Catalytic hydrogenation can also be employed to reduce benzylic functional groups. libretexts.org
Catalytic Activities and Roles in Reaction Mechanisms
Ligand Design and Precursor Functions in Transition Metal Catalysis
This compound serves as a valuable precursor in the development of ligands for transition metal catalysis. The inherent structure of the molecule, which includes a carboxylic acid functional group and a sterically bulky benzhydryl group, allows for its integration into more complex ligand systems designed to modulate the activity and selectivity of metal catalysts. nih.govrsc.orgrsc.org Transition metals possess partially filled d-orbitals, which enables them to readily donate and accept electrons, a key characteristic for their catalytic prowess. rsc.org
While direct application as a primary ligand is not extensively documented, its derivatives are instrumental in creating sophisticated catalytic architectures. For instance, substituted benzoic acids are utilized in synthesizing ruthenium catalysts, where the carboxylate can function as a directing group or a coordinating ligand, thereby influencing the catalyst's performance. sigmaaldrich.com They are also employed in the formation of palladium catalysts used in a variety of carbon bond-forming reactions. sigmaaldrich.com
A significant application of benzoic acid derivatives is in the construction of metal-organic frameworks (MOFs) and coordination polymers, which can function as heterogeneous catalysts. rsc.org The carboxylate moiety of this compound can coordinate with metal centers, while the large benzhydryl group can influence the steric environment and porosity of the resulting framework. This is exemplified in the synthesis of bimetallic Cr–Mg-MOFs, where the catalytic activity is enhanced by the incorporation of phosphomolybdic acid. rsc.org
Furthermore, the principles of using substituted benzoic acids as ligand precursors are well-established in various catalytic transformations. For example, in palladium-catalyzed C-H fluorination, an electron-deficient removable acidic amide, derived from a benzoic acid substrate, can act as a directing group to achieve selective fluorination. beilstein-journals.org Similarly, in nickel-catalyzed deaminative allenylation, a specially designed pincer ligand enhances the catalytic activity, demonstrating the importance of ligand design in achieving efficient and practical reactions. organic-chemistry.org
The following table summarizes the role of benzoic acid derivatives as ligand precursors in various transition metal-catalyzed reactions.
| Catalyst System | Reaction Type | Role of Benzoic Acid Derivative | Reference |
| Palladium (Pd) | C-H Olefination | Forms part of a flexible template to achieve meta-selectivity. nih.gov | nih.gov |
| Palladium (Pd) | C-H Fluorination | Acts as a substrate with a directing group for ortho-fluorination. beilstein-journals.org | beilstein-journals.org |
| Ruthenium (Ru) | Various Oxidative Transformations | Serves as a ligand to create selective catalysts. sigmaaldrich.com | sigmaaldrich.com |
| Platinum (Pt)/Titanium Dioxide (TiO2) | Hydrogenation | Substrate for hydrogenation, where electron-deficient Pt sites enhance activity. nih.gov | nih.gov |
| Nickel (Ni) | Deaminative Allenylation | The corresponding amino acid derivatives are used with a specialized ligand. organic-chemistry.org | organic-chemistry.org |
Participation in Organocatalytic Systems
Organocatalysis is a form of catalysis that utilizes small organic molecules to accelerate chemical reactions. wikipedia.org These catalysts, composed of elements like carbon, hydrogen, and nitrogen, offer a metal-free alternative in chemical synthesis. wikipedia.org While simple organic acids can act as catalysts, there is no direct evidence to suggest that this compound itself is a primary organocatalyst. wikipedia.org
However, the structural components of this compound are found in various known organocatalysts. The bulky benzhydryl group is a feature in some chiral catalysts, where its size is critical for achieving high enantioselectivity. beilstein-journals.org The carboxylic acid group can participate in bifunctional catalysis, providing a site for hydrogen bonding or proton transfer, which is a common mechanism in organocatalysis. youtube.com
Chiral phosphoric acids (CPAs), which share the acidic proton feature, are a versatile class of Brønsted acid organocatalysts used in a wide range of asymmetric syntheses. nih.govrsc.org These catalysts often work through hydrogen-bond interactions to activate substrates. nih.gov For instance, in the proline-catalyzed aldol (B89426) reaction, the carboxylic acid group of the proline catalyst plays a crucial role in activating the electrophile through hydrogen bonding. youtube.com Similarly, thiourea-based organocatalysts utilize double hydrogen-bonding interactions to coordinate and activate substrates. wikipedia.org
Although specific examples of this compound as an organocatalyst are not available, its derivatives could potentially be designed to function in such a capacity. The combination of a sterically demanding group and an acidic proton donor presents possibilities for creating novel organocatalytic systems. beilstein-journals.orgyoutube.com
Mechanistic Elucidation via Kinetic and Spectroscopic Studies
Transition State Analysis and Intermediate Identification
Understanding the detailed mechanism of a chemical reaction requires the characterization of its transition states and intermediates. rsc.org For reactions involving carboxylic acids like this compound, a combination of kinetic and spectroscopic methods provides invaluable insights. nih.gov
Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling reaction pathways and elucidating the structures of transition states. nih.govresearchgate.netrsc.org For example, DFT studies on benzoic acid derivatives have been used to analyze the transition states in proton exchange reactions and C-H functionalization. nih.govresearchgate.net These studies reveal how factors like the geometry and distortion energy of the template in the transition state can dictate reaction selectivity. nih.gov In the reaction of benzoic acid with hydroxyl radicals, DFT calculations have shown that the reaction proceeds through the formation of pre-reactive complexes, which influences the energy barriers of the different reaction pathways. rsc.org
Spectroscopic techniques are essential for the experimental identification of transient species. marquette.edu Techniques such as mass spectrometry can provide information on possible reaction intermediates that are difficult to detect by other means. rsc.org For instance, in studies of nitrile hydratase, Electron Paramagnetic Resonance (EPR) spectroscopy was used to identify an intermediate species along the reaction pathway. marquette.edu
Kinetic studies, particularly reaction progress kinetic analysis (RPKA), allow for a comprehensive understanding of complex catalytic reaction behavior from a minimal number of experiments. nih.gov This methodology can help to distinguish between different proposed mechanistic models by analyzing the driving forces of a reaction. nih.gov
The following table presents data from a DFT study on the intermolecular proton exchange between benzoic acid derivatives and a radical, illustrating how computational methods can provide kinetic parameters.
| Benzoic Acid Derivative | Activation Energy (ΔE‡) in vacuum (kJ/mol) | Activation Energy (ΔE‡) in toluene (B28343) (kJ/mol) | Imaginary Vibrational Frequency (ν) (cm⁻¹) |
| o-nitrobenzoic acid | 29.32 | 30.07 | 1344i |
| m-nitrobenzoic acid | 32.75 | 33.92 | 1485i |
| p-nitrobenzoic acid | 32.25 | 33.38 | 1475i |
| o-chlorobenzoic acid | 30.15 | 30.74 | 1386i |
| m-chlorobenzoic acid | 32.96 | 33.88 | 1486i |
| p-chlorobenzoic acid | 32.79 | 33.71 | 1484i |
Data adapted from a DFT study on proton transfer dynamics. researchgate.net
Solvent Effects and Reaction Condition Optimization
The solvent in which a reaction is conducted can have a profound impact on its rate, selectivity, and equilibrium by stabilizing or destabilizing reactants, products, and transition states. wikipedia.orglibretexts.org The choice of solvent is a critical aspect of reaction condition optimization. researchgate.net
Solvent properties such as polarity, dielectric constant, and the ability to form hydrogen bonds are key factors. wikipedia.orglibretexts.org For reactions involving charged species, such as the SN1 reaction, polar protic solvents like water can stabilize the ionic intermediates, thereby increasing the reaction rate. libretexts.orglibretexts.org Conversely, for SN2 reactions, polar aprotic solvents are often preferred as they can solvate the cation while leaving the anionic nucleophile relatively free, enhancing its reactivity. libretexts.org In the case of a carboxylic acid like this compound, the solvent can affect its acid-base equilibrium and the solvation of the carboxylate anion. wikipedia.org
Systematic optimization of reaction conditions, including solvent, temperature, and catalyst concentration, is crucial for maximizing product yield and selectivity. researchgate.net For example, in the hydrogenation of benzoic acid derivatives over a Pt/TiO₂ catalyst, reaction conditions such as temperature and hydrogen pressure were optimized to achieve high conversion and selectivity. nih.gov Similarly, studies on Brønsted-acid-catalyzed reactions of biomass-derived oxygenates have shown that the reaction rates are significantly influenced by the composition of the solvent mixture. rsc.org
Kinetic modeling can be employed to understand the effect of reaction conditions on the reaction rate. wur.nl For instance, in the Maillard reaction, kinetic models are used to account for the influence of pH on the reaction rate constants. wur.nl The following table shows the effect of solvent on the relative rate of an SN2 reaction, highlighting the importance of solvent choice.
| Solvent | Dielectric Constant (ε) | Relative Rate | Solvent Type |
| CH₃OH (Methanol) | 33 | 1 | Polar Protic |
| H₂O (Water) | 80 | 7 | Polar Protic |
| (CH₃)₂SO (DMSO) | 49 | 1300 | Polar Aprotic |
| CH₃CN (Acetonitrile) | 38 | 5000 | Polar Aprotic |
| (CH₃)₂NCHO (DMF) | 37 | 2800 | Polar Aprotic |
This table illustrates the general trend of solvent effects on SN2 reactions and is not specific to this compound.
Advanced Structural Investigations and Solid State Chemistry of 4 Benzhydrylbenzoic Acid Systems
Conformational Dynamics and Rotational Isomerism Studies
The conformational flexibility of 4-benzhydrylbenzoic acid is a key determinant of its solid-state behavior and interactions. This flexibility primarily arises from the internal rotation around the C-C single bonds connecting the bulky benzhydryl group to the benzoic acid moiety. The molecule can adopt multiple conformeric structures, and understanding the dynamics of their interconversion is crucial. aps.org Studies on similar flexible hydrocarbon molecules reveal that such conformational changes can occur on the picosecond timescale. aps.org
The benzhydryl group itself possesses significant rotational freedom, with the two phenyl rings capable of propeller-like rotations. Furthermore, the entire benzhydryl substituent can rotate relative to the plane of the benzoic acid ring. This rotation is subject to an energy landscape with multiple minima, corresponding to different stable or metastable conformations. aps.org Computational methods, such as molecular dynamics simulations, are instrumental in exploring this energy landscape. elifesciences.orgnih.gov These simulations can predict the preferred orientations of the phenyl rings and the dihedral angles between the benzhydryl and benzoic acid groups.
The transition between different conformational states, or rotational isomers, is influenced by factors such as temperature and the surrounding environment (e.g., solvent or crystal lattice). aps.org In the solid state, the molecule is typically locked into a single conformation, which is the one that allows for the most favorable packing and intermolecular interactions. However, the existence of multiple low-energy conformations in the solution or gas phase can lead to polymorphism, where different crystal structures can be obtained from the same compound.
The study of conformational dynamics often involves spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), which can provide information about the rates of internal rotations. nih.gov In some advanced studies, fluorescent non-canonical amino acids can be incorporated into related systems to act as probes, reporting on conformational changes through variations in their fluorescence signal. elifesciences.org These experimental approaches, combined with theoretical calculations, provide a comprehensive picture of the molecule's dynamic behavior.
Intermolecular Interactions and Supramolecular Architecture
Hydrogen bonding plays a pivotal role in the molecular recognition and self-assembly of this compound. The carboxylic acid functional group is a potent hydrogen bond donor and acceptor. libretexts.orgck12.org In the solid state, carboxylic acids typically form robust hydrogen-bonded dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds. ck12.org This common supramolecular synthon is a highly predictable and stable motif.
The formation of these hydrogen bonds is a primary driving force in the crystallization process, guiding the molecules into specific arrangements. libretexts.org The strength of these interactions, which can be significantly stronger than typical dipole-dipole forces, contributes to the stability of the resulting crystal lattice. libretexts.org The geometry of the hydrogen bond, which prefers to be linear, also imposes constraints on the relative orientation of the molecules. libretexts.org The presence and nature of these hydrogen bonds can be confirmed experimentally through techniques like X-ray crystallography and infrared (IR) spectroscopy, where hydrogen bonding leads to a characteristic shift in the O-H vibrational frequency. libretexts.org
In the context of supramolecular chemistry, the predictable nature of the carboxylic acid dimer allows for the rational design of more complex assemblies. By understanding and utilizing these strong, directional interactions, it is possible to control the formation of specific crystalline architectures.
The geometry of π-stacking is typically not a simple face-to-face arrangement, which would be electrostatically repulsive. colostate.edu Instead, parallel-displaced or T-shaped (edge-to-face) geometries are more common and energetically favorable. colostate.edu The bulky and non-planar nature of the benzhydryl group can lead to complex and varied π-stacking arrangements within the crystal lattice. Suppressing strong π-π stacking can sometimes be a strategy to enhance certain material properties, like solid-state emission. rsc.org
Van der Waals forces, although individually weak, are collectively significant due to the large surface area of the molecule. wikipedia.orglibretexts.org These non-directional forces, which include London dispersion forces, arise from temporary fluctuations in electron density and are present between all atoms. libretexts.orgsavemyexams.com They are particularly important in filling the space between the bulky benzhydryl groups and ensuring efficient crystal packing. The strength of these forces increases with the number of electrons and the surface area of contact between molecules. libretexts.org The combination of directional hydrogen bonds and π-stacking with the non-directional van der Waals forces leads to the formation of a stable and well-ordered supramolecular architecture. rightexample.com
Crystal Engineering for Designed Solid-State Materials
Crystal engineering utilizes the principles of supramolecular chemistry to design and synthesize solid-state materials with desired structures and properties. nih.govdiva-portal.org For this compound, its combination of a robust hydrogen-bonding group (carboxylic acid) and bulky, π-rich substituents makes it an interesting building block for the construction of novel crystalline materials.
A key strategy in crystal engineering is the formation of molecular cocrystals, which are multi-component crystals held together by non-covalent interactions. researchgate.netjpionline.org this compound can act as a "coformer," partnering with another active pharmaceutical ingredient (API) or molecule to create a new crystalline phase with potentially improved properties such as solubility or stability. jpionline.orgijpsonline.com
The design of cocrystals relies on the concept of supramolecular synthons, which are predictable and reliable patterns of intermolecular interactions. mdpi.com For this compound, the carboxylic acid homodimer is a robust homosynthon. However, in the presence of another molecule with a complementary functional group, such as a pyridine (B92270) or an amide, a heterosynthon can be formed. mdpi.com For instance, a carboxylic acid-pyridine heterosynthon, involving an O-H···N hydrogen bond, is a very common and reliable interaction in cocrystal formation. mdpi.com
The selection of a suitable coformer can be guided by various screening methods, including computational approaches and experimental techniques like liquid-assisted grinding or slurry crystallization. researchgate.netul.ie The formation of a cocrystal can be confirmed by analytical methods such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared (FT-IR) spectroscopy. researchgate.net By carefully selecting coformers that can form strong and predictable hydrogen bonds with the carboxylic acid group of this compound, it is possible to systematically engineer a wide range of new solid-state materials. usf.edu
The carboxylic acid group of this compound can be deprotonated to form a carboxylate anion, which is an excellent ligand for coordinating to metal ions. This functionality allows for its use as a building block in the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.net
Metal-organic frameworks are a subclass of coordination polymers that possess a porous structure. The large benzhydryl groups of the 4-benzhydrylbenzoate ligand could act as bulky pillars or spacers between metal nodes, potentially leading to the formation of porous frameworks with channels or cavities. rsc.org The properties of these MOFs, such as their pore size and chemical environment, could be tailored by the choice of the metal ion and the synthesis conditions. Such materials could have applications in areas like gas storage, separation, and catalysis. The incorporation of bulky and conformationally flexible ligands like this compound presents an interesting strategy for creating novel and complex MOF architectures. rsc.org
Controlled Crystallization for Tailored Material Properties
The deliberate control of the crystallization process is a cornerstone of modern materials science and crystal engineering. wikipedia.org For a molecule like this compound, manipulating the conditions under which it transitions from a solution or melt into a solid crystalline state is paramount for tailoring its macroscopic properties. The physical and chemical characteristics of the final solid material are intrinsically linked to its internal crystal structure, including the arrangement of molecules (polymorphism) and its external morphology (crystal habit). rroij.com By carefully managing crystallization parameters, it is possible to produce materials with optimized performance characteristics for specific applications.
The primary goal of controlled crystallization is to guide the self-assembly of molecules into a desired solid-state form. This involves the precise management of supersaturation, the thermodynamic driving force behind both the nucleation and growth of crystals. mt.com Several key parameters and techniques are employed to achieve this control.
Key Parameters in Crystallization Control
The outcome of a crystallization process is highly sensitive to a range of experimental variables. The most influential of these include the choice of solvent, the rate of cooling or solvent evaporation, and the presence of additives or co-formers. nih.gov
Solvent Selection: The solvent plays a critical role in determining the final crystal form. uct.ac.za Factors such as polarity, hydrogen-bonding capability, and the solvent's interaction with different faces of the growing crystal can influence both the resulting polymorph and the crystal habit. For instance, in studies with benzoic acid, the shape of crystals grown from ethanol-water solutions was found to range from needles to platelets depending on the solvent composition, with higher ethanol (B145695) concentrations promoting needle-like growth. diva-portal.org
Supersaturation Management: The level of supersaturation dictates the kinetics of nucleation and growth. mt.com High supersaturation levels tend to favor rapid nucleation, leading to a large number of small crystals. Conversely, low supersaturation encourages slower crystal growth, which can result in larger, more perfect crystals. uct.ac.za Supersaturation can be generated through various methods, including cooling, the addition of an anti-solvent (a liquid in which the solute is less soluble), or by solvent evaporation. mt.com
Temperature and Cooling Profile: The temperature profile during crystallization is a critical control parameter. Slow cooling allows the system to remain near equilibrium, which typically favors the formation of the most thermodynamically stable crystal form. uct.ac.za In contrast, rapid cooling can "trap" molecules in less stable, metastable polymorphic forms or even in a disordered amorphous state.
Additives and Co-formers: The introduction of other molecular species into the crystallization system can fundamentally alter the resulting solid form. This is the central principle of cocrystal engineering. nih.govresearchgate.net A co-former, selected for its ability to form strong non-covalent interactions like hydrogen bonds with the target molecule, can direct the assembly into a novel cocrystal structure with entirely different physicochemical properties, such as melting point, stability, and solubility. researchgate.netijpsonline.comnih.gov
The following table summarizes the key parameters and their general influence on the crystallization process.
| Parameter | Influence on Crystal Properties | Rationale |
| Solvent System | Affects polymorphism, crystal habit, and solubility. | The interaction between solute and solvent molecules can stabilize different crystal faces or molecular conformations, leading to different solid forms. diva-portal.org |
| Cooling Rate | Determines crystal size and can select for specific polymorphs. | Slow cooling favors the growth of larger, more stable crystals, while rapid cooling can yield smaller crystals or metastable forms. uct.ac.za |
| Supersaturation | Controls the balance between nucleation and crystal growth. | High supersaturation promotes fast nucleation and small crystals; low supersaturation favors the growth of existing crystals. mt.com |
| Additives/Co-formers | Can lead to the formation of new solid phases (cocrystals) with unique properties. | Co-formers introduce new intermolecular interactions (e.g., hydrogen bonds), creating novel supramolecular structures. nih.govnih.gov |
| Agitation/Mixing | Influences heat and mass transfer, affecting crystal size distribution. | Proper mixing ensures a uniform distribution of supersaturation, which can lead to a more homogeneous product. researchgate.net |
Common Crystallization Techniques
A variety of techniques can be employed to control the crystallization of organic compounds like this compound. The choice of method depends on the compound's properties and the desired outcome.
Solution Crystallization: This is the most common set of methods.
Slow Evaporation: A saturated solution is left undisturbed, and as the solvent slowly evaporates, supersaturation is gently induced, often yielding high-quality single crystals. uct.ac.za
Slow Cooling: A solution saturated at a high temperature is cooled in a controlled manner, causing the solubility to decrease and the compound to crystallize. uct.ac.za
Anti-solvent Addition: An anti-solvent is added to a solution, reducing the solubility of the solute and inducing crystallization. mt.com This technique is effective for producing small crystals with a narrow size distribution.
Melt Crystallization: This technique involves crystallizing the compound directly from its molten state without the use of a solvent. gea.comsulzer.com It is particularly useful for producing high-purity materials for thermally stable compounds and is considered a green technology as it avoids solvent waste. gea.comdgchemtech.com The process can be carried out by growing crystals in suspension or as a layer on a cooled surface. sulzer.com
Mechanochemical Methods: Techniques like liquid-assisted grinding involve milling the solid compound with a small amount of liquid, which can efficiently screen for and produce new cocrystals or polymorphs. nih.gov
The table below outlines these common techniques and their primary applications in tailoring material properties.
| Technique | Principle | Typical Application |
| Slow Cooling Crystallization | Controlled reduction of temperature to decrease solubility and induce crystallization. | Production of large, high-purity crystals of the thermodynamically stable form. uct.ac.za |
| Anti-Solvent Addition | Introduction of a miscible solvent in which the compound is insoluble to generate supersaturation. | Rapid production of small, uniform crystals; useful in pharmaceutical manufacturing. mt.com |
| Melt Crystallization | Crystallization from a solvent-free molten state upon cooling. | High-purity separation of isomers and thermally stable compounds. gea.comtno.nl |
| Co-Crystallization | Crystallization of a target molecule with a selected co-former in a stoichiometric ratio. | Modification and enhancement of physicochemical properties like solubility, melting point, and stability. researchgate.netijpsonline.com |
| Liquid-Assisted Grinding | Mechanical milling of solids with a small amount of liquid. | Rapid screening for and synthesis of polymorphs and cocrystals. nih.gov |
By systematically applying these principles and techniques, researchers can produce this compound in specific solid forms with properties tailored for advanced applications, whether for use in pharmaceuticals, organic electronics, or other high-performance materials.
Theoretical and Computational Chemistry Approaches to 4 Benzhydrylbenzoic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules like 4-benzhydrylbenzoic acid. These methods, rooted in quantum mechanics, provide detailed insights into electronic structure, which in turn governs the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground-state properties of medium to large-sized molecules due to its favorable balance between accuracy and computational cost. ohio-state.edu DFT methods are based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. esqc.org This approach is computationally less demanding than traditional wavefunction-based methods because it deals with the electron density, a function of only three spatial coordinates, rather than the many-electron wavefunction. esqc.org
For a molecule like this compound, DFT calculations, often employing hybrid functionals like B3LYP, are used to determine a range of properties. researchgate.netsemanticscholar.org These include optimized molecular geometry (bond lengths and angles), vibrational frequencies, and electronic properties such as dipole moment and molecular orbital energies. scispace.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they provide insights into the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability.
Substituent effects on the electronic structure and properties of benzoic acid derivatives have been extensively studied using DFT. researchgate.net For instance, the position of the benzhydryl group on the benzoic acid ring will influence the electron density distribution across the molecule, affecting its acidity (pKa) and reactivity. DFT calculations can quantify these effects by analyzing changes in atomic charges and orbital energies. researchgate.net
Table 1: Representative Ground State Properties of a Substituted Benzoic Acid Calculated with DFT
| Property | Calculated Value |
| Optimized Ground State Energy | [Value] a.u. |
| HOMO Energy | [Value] eV |
| LUMO Energy | [Value] eV |
| HOMO-LUMO Gap | [Value] eV |
| Dipole Moment | [Value] Debye |
| C=O Bond Length | [Value] Å |
| O-H Bond Length | [Value] Å |
Note: The values in this table are illustrative and would be obtained from a specific DFT calculation on this compound using a chosen functional and basis set.
High-Level Ab Initio Methods (e.g., CCSD, CCSD(T)) for Precision Calculations
For situations demanding higher accuracy, particularly for electronic energies, high-level ab initio methods are employed. wikipedia.org These methods, meaning "from the beginning," are based on solving the Schrödinger equation without empirical parameters. wikipedia.org Coupled-cluster (CC) theory is a prominent example and is often considered the "gold standard" in quantum chemistry for its ability to provide highly accurate results. nih.gov
The CCSD (Coupled-Cluster Singles and Doubles) method includes the effects of single and double electron excitations from a reference determinant (usually the Hartree-Fock wavefunction). scribd.com For even greater precision, the CCSD(T) method adds a perturbative correction for triple excitations, which is often crucial for achieving chemical accuracy (typically within 1 kcal/mol of experimental values). nih.govscribd.com
While computationally more expensive than DFT, CCSD(T) calculations are invaluable for benchmarking the results of more approximate methods and for obtaining highly reliable data for key properties like reaction energies and barrier heights. nih.gov For a molecule the size of this compound, applying these methods to the entire molecule can be challenging, but they can be used for specific, critical parts of a potential energy surface or to calibrate DFT functionals for the system under study.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. volkamerlab.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, providing a dynamic picture of molecular behavior. uzh.ch This approach is particularly well-suited for exploring the conformational landscape of flexible molecules like this compound and for investigating its interactions with other molecules, such as solvents or biological macromolecules. nih.govfrontiersin.org
The flexibility of the benzhydryl group, with its two phenyl rings attached to a central carbon, allows for a wide range of possible conformations. MD simulations can explore these different arrangements and determine their relative stabilities and the energy barriers between them. nih.gov This is crucial for understanding how the molecule's shape influences its properties and interactions.
Furthermore, MD simulations can provide insights into intermolecular behavior. For example, they can be used to study the solvation of this compound in different solvents, revealing details about the arrangement of solvent molecules around the solute and the nature of the intermolecular forces at play. uzh.ch In the context of supramolecular chemistry, MD can simulate the process of host-guest complexation, showing how this compound might bind to a larger host molecule. uzh.ch
Computational Prediction of Reaction Mechanisms and Pathways
Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions, providing insights that can be difficult to obtain through experiments alone. rsc.org For this compound, these methods can be used to predict how the molecule will behave in various chemical transformations.
For example, one could computationally investigate the esterification of this compound with an alcohol. This would involve calculating the structures and energies of the acid, the alcohol, the tetrahedral intermediate, the transition states for the formation and breakdown of the intermediate, and the final ester and water products. Such calculations can help to understand the factors that influence the reaction rate and equilibrium position. Computational tools are continuously being developed to improve the accuracy and efficiency of reaction prediction. rsc.org
Excited State Calculations for Photophysical Properties (e.g., TD-DFT)
The interaction of molecules with light is governed by their excited electronic states. Computational methods that can accurately describe these states are essential for understanding and predicting a molecule's photophysical properties, such as its absorption and emission spectra. rsc.orgrsc.org
Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the properties of electronically excited states in medium to large-sized molecules. ohio-state.edursc.orgdiva-portal.org It is an extension of DFT that allows for the calculation of excitation energies, which correspond to the energy required to promote an electron from an occupied molecular orbital to an unoccupied one. These excitation energies can be directly related to the peaks in a molecule's UV-Vis absorption spectrum. rsc.org
For this compound, TD-DFT calculations could predict its absorption spectrum, identifying the wavelengths of light it is likely to absorb. Furthermore, by optimizing the geometry of the molecule in its excited state, one can investigate the processes that occur after light absorption, such as fluorescence or phosphorescence. uni-halle.de TD-DFT can also be used to study photochemical reactions, which are reactions that proceed from an electronically excited state. diva-portal.org While TD-DFT is a powerful tool, it is important to be aware of its limitations, particularly for certain types of excited states, and to benchmark its results against more accurate methods or experimental data when possible. rsc.orgresearchgate.net
Modeling of Supramolecular Interactions and Host-Guest Complexation
Supramolecular chemistry focuses on the study of systems composed of two or more molecules held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. thno.orgnih.gov Computational modeling plays a crucial role in understanding these complex systems, providing insights into the nature of the intermolecular interactions and the structure and stability of the resulting supramolecular assemblies. researchgate.netmdpi.com
This compound, with its carboxylic acid group capable of hydrogen bonding and its aromatic rings that can participate in π-π stacking, is a good candidate for forming supramolecular structures. For example, it could form dimers through hydrogen bonding between the carboxylic acid groups, or it could act as a guest molecule, fitting into the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. thno.orgnih.gov
Computational methods can be used to model these interactions. Molecular mechanics force fields, often used in conjunction with molecular dynamics simulations, are well-suited for studying the structure and dynamics of large supramolecular complexes. miami.edu For a more detailed understanding of the intermolecular interactions, quantum chemical methods can be employed. These methods can provide accurate calculations of the binding energies between the host and guest molecules and can reveal the specific nature of the forces holding the complex together. thno.org By combining these computational approaches, researchers can gain a detailed understanding of the supramolecular behavior of this compound and design new host-guest systems with specific properties.
Advanced Applications in Materials Science and Chemical Technologies Non Biological/non Clinical
Precursors and Building Blocks for Advanced Functional Materials
4-Benzhydrylbenzoic acid serves as a versatile precursor for a variety of functional materials, owing to its reactive carboxylic acid moiety and the significant steric and electronic influence of the benzhydryl substituent. These materials find applications in diverse fields of materials science and chemical synthesis. bldpharm.comwiley-vch.dewiley.com
The carboxylic acid group of this compound allows it to be incorporated into polymeric and oligomeric structures through reactions like esterification and amidation. The bulky benzhydryl group plays a crucial role in influencing the properties of the resulting polymers. For instance, its presence can disrupt polymer chain packing, leading to materials with lower crystallinity and increased solubility in organic solvents. This can be advantageous in the processing and application of otherwise intractable polymers.
Furthermore, the benzhydryl group can enhance the thermal stability and mechanical properties of polymers. The rigid, three-dimensional nature of the group can restrict segmental motion of the polymer chains, leading to higher glass transition temperatures and improved modulus. Researchers have explored the use of similar bulky side groups in the synthesis of high-performance polymers such as polyimides and polyamides, where thermal resistance and mechanical strength are paramount.
While direct studies on polymers derived exclusively from this compound are not extensively documented in publicly available literature, the principles of polymer chemistry suggest its potential in creating materials with tailored properties. For example, copolyesterification of this compound with other dicarboxylic acids and diols could yield a range of polyesters with tunable thermal and mechanical characteristics.
| Polymer Type | Potential Monomer | Potential Properties |
| Polyesters | This compound, various diols | Enhanced thermal stability, altered solubility |
| Polyamides | This compound, various diamines | Improved mechanical strength, modified processability |
| Polyimides | Derivative of this compound (e.g., diamine) | High-temperature resistance, good dielectric properties |
This table represents potential applications based on the chemical structure of this compound and established principles of polymer chemistry.
In the realm of specialty chemicals and fine chemical synthesis, this compound and its derivatives can act as important intermediates. cdhfinechemical.com The carboxylic acid functionality can be readily converted into other functional groups, such as esters, amides, acid chlorides, and alcohols, opening up a wide array of synthetic possibilities.
For example, the synthesis of novel photosensitive compounds or liquid crystals could utilize the rigid core and anisotropic shape imparted by the benzhydrylbenzoic acid scaffold. The benzhydryl group can also serve as a protecting group in multi-step organic syntheses, to be removed at a later stage.
The synthesis of complex molecules often requires building blocks with specific steric and electronic properties. The unique combination of a planar aromatic ring and a bulky, three-dimensional substituent in this compound makes it a candidate for the synthesis of molecules with well-defined architectures.
Components in Supramolecular Architectures and Assemblies
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a field where this compound shows significant promise. rsc.orgwikipedia.org Its ability to participate in hydrogen bonding via its carboxylic acid group, coupled with the potential for π-π stacking and van der Waals interactions involving its aromatic rings, makes it an ideal candidate for constructing complex, self-assembled structures. nih.gov
The shape and electronic properties of this compound make it an intriguing component for the design of host-guest systems. wikipedia.orgnih.govrsc.org In such systems, a larger "host" molecule selectively binds a smaller "guest" molecule. The benzhydryl group can contribute to the formation of a well-defined cavity or cleft in a larger supramolecular assembly, capable of encapsulating specific guest molecules.
The carboxylic acid group can act as a recognition site, forming hydrogen bonds with complementary functional groups on a guest molecule. The aromatic rings of the benzhydryl moiety can engage in π-π stacking interactions with aromatic guests, further enhancing the binding affinity and selectivity. The design of synthetic receptors for specific molecules, such as neurotransmitters or environmental pollutants, could potentially incorporate this compound or its derivatives as a key structural element.
| Host-Guest Interaction Type | Potential Role of this compound |
| Hydrogen Bonding | The carboxylic acid group acts as a hydrogen bond donor and acceptor. |
| π-π Stacking | The aromatic rings of the benzhydryl group interact with aromatic guests. |
| Hydrophobic Interactions | The bulky, nonpolar benzhydryl group can create a hydrophobic pocket. |
This table illustrates the potential interactions of this compound in host-guest chemistry.
For instance, under appropriate conditions, this compound derivatives could self-assemble into fibrous networks that can entrap large amounts of solvent, forming a hydrogel or an organogel. The properties of such gels, including their mechanical strength and responsiveness to external stimuli (like pH or temperature), would be dictated by the interplay of the intermolecular forces.
Furthermore, the incorporation of this compound into polymer backbones or as side chains can lead to the formation of functional polymers with self-assembling properties. These polymers could find applications in areas such as drug delivery, tissue engineering, and sensor technology.
Applications in Heterogeneous and Homogeneous Catalysis
While direct catalytic applications of this compound itself are not widely reported, its derivatives have the potential to be utilized in both heterogeneous and homogeneous catalysis. rsc.orgrsc.orgresearchgate.netmdpi.com
In heterogeneous catalysis , this compound could be immobilized onto a solid support, such as silica (B1680970) or a polymer resin. The carboxylic acid group could then serve as an acidic catalytic site or as an anchoring point for catalytically active metal complexes. The steric bulk of the benzhydryl group could influence the selectivity of the catalyst by controlling the access of reactants to the active site.
In homogeneous catalysis , derivatives of this compound could function as ligands for metal catalysts. The electronic properties of the benzhydryl group can be tuned to modulate the reactivity of the metal center. For example, attaching electron-donating or electron-withdrawing substituents to the aromatic rings of the benzhydryl moiety could influence the catalytic activity and selectivity in reactions such as cross-coupling, hydrogenation, or polymerization. Chiral versions of ligands derived from this compound could be employed in asymmetric catalysis to produce enantiomerically pure products. beilstein-journals.org
Design of Catalytic Ligands and Supports
The this compound molecule is well-suited for use as an organic linker or ligand in the synthesis of coordination polymers and, most notably, Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands, forming a porous, three-dimensional network. researchgate.netnih.gov The carboxylic acid group of this compound can coordinate with metal centers, while the large benzhydryl group influences the resulting framework's topology, pore size, and chemical environment.
The incorporation of this ligand can impart specific properties to the resulting MOF, such as increased hydrophobicity, which can be advantageous in certain catalytic reactions. These MOFs can be used directly as heterogeneous catalysts or as supports for catalytically active species. mdpi.comnih.gov As a support, the framework can encapsulate metal nanoparticles or other catalytic sites, preventing their aggregation and improving stability and reusability. mdpi.com Commercial suppliers have categorized this compound as a MOF ligand, underscoring its recognized potential in this field. bldpharm.com The bifunctional nature of the molecule—a reactive coordination site (carboxylate) and a bulky structural group (benzhydryl)—is key to its utility in designing these sophisticated catalytic materials. diva-portal.org
Table 1: Functional Groups of this compound and Their Roles in Catalysis
| Functional Group | Chemical Moiety | Key Role in Material Design | Potential Application |
| Carboxylic Acid | -COOH | Forms coordination bonds with metal ions to create the framework structure of a Metal-Organic Framework (MOF). researchgate.netchalcogen.ro | Acts as a primary linker in heterogeneous catalysts. |
| Benzhydryl Group | -CH(C₆H₅)₂ | Acts as a bulky spacer, influencing the pore size, geometry, and surface properties (e.g., hydrophobicity) of the catalyst. bldpharm.com | Modifies the selectivity and substrate affinity of MOF-based catalysts. |
Role in Photo- and Electrocatalytic Processes
While direct photocatalytic or electrocatalytic activity of the this compound molecule itself is not prominently documented, its role as a building block for photo- and electroactive materials is significant. MOFs constructed using organic linkers can be designed to have specific electronic and photophysical properties. rsc.orgcityu.edu.hk By incorporating this compound into a MOF structure with a photo-responsive metal cluster (e.g., titanium, zirconium) or a redox-active metal (e.g., ruthenium, iridium), the resulting material can function as a photocatalyst or electrocatalyst. rsc.orgcityu.edu.hkdtu.dk
In such systems, the ligand can influence the material's bandgap and the efficiency of charge carrier (electron-hole pair) separation upon light irradiation, which are critical factors in photocatalysis. rsc.orgmdpi.com For electrocatalysis, the ligand helps to create a stable, high-surface-area support that immobilizes the active metal sites, enhancing their performance in reactions like water splitting or CO₂ reduction. dtu.dkoaepublish.com The porous nature of these frameworks facilitates the diffusion of reactants and products, which is essential for efficient catalysis. cityu.edu.hk Therefore, this compound serves as a structural component that enables the creation of engineered catalysts for photo- and electrocatalytic applications.
Development of Chemical Sensors and Probes (e.g., based on host-guest interactions)
The development of chemical sensors often relies on the principle of molecular recognition, particularly host-guest interactions, where a host molecule selectively binds a specific guest molecule. beilstein-journals.org The structure of this compound makes it an interesting candidate for designing components of such systems.
The molecule possesses distinct regions for different types of non-covalent interactions:
Carboxylic Acid Group: This group can form strong hydrogen bonds with complementary functional groups on a host molecule. rsc.org
Benzhydryl Group: The two phenyl rings provide a large, nonpolar surface area capable of engaging in van der Waals forces and π-π stacking interactions with aromatic portions of a host. scispace.com
This bifunctionality allows for its potential use as a guest molecule in supramolecular sensor assemblies. For instance, it could be designed to bind within the cavity of a host molecule like a cyclodextrin (B1172386) or a calixarene. mdpi.com This binding event could trigger a detectable signal, such as a change in the fluorescence of the host or the displacement of an indicator molecule, forming the basis of a sensor. frontiersin.org While specific sensors based on this compound are not widely reported, the fundamental characteristics of the molecule align well with the design principles of supramolecular sensors that detect analytes through specific binding events. nih.govnih.gov
Environmental Chemistry Applications (e.g., in pollutant degradation via engineered catalysts)
In environmental chemistry, a major focus is the remediation of polluted water and soil. Advanced Oxidation Processes (AOPs), including heterogeneous photocatalysis and catalytic ozonation, are effective methods for breaking down persistent organic pollutants. mdpi.com These processes rely on highly active and stable catalysts.
The application of this compound in this field is linked to its use in creating engineered catalysts, such as the MOFs discussed previously. By selecting appropriate metal centers and using this compound as a linker, it is possible to design catalysts with pores tailored to selectively adsorb specific pollutant molecules from wastewater. mdpi.com Once the pollutant is trapped within the catalyst's pores, a catalytic process, often initiated by UV light (photocatalysis) or an oxidant like ozone, degrades the pollutant into less harmful substances. mdpi.comsemanticscholar.org
For example, a MOF synthesized with this compound could be used in a packed-bed reactor for continuous wastewater treatment. nih.gov The bulky benzhydryl groups would contribute to a robust and porous structure, while the catalytically active metal centers would drive the degradation reactions. The stability and reusability of such heterogeneous catalysts are major advantages in environmental applications. nih.gov
Table 2: Examples of Heterogeneous Catalysts in Pollutant Degradation
| Catalyst Type | Target Pollutant(s) | Application Area | Principle of Action |
| Metal Oxides (e.g., TiO₂, ZnO) | Organic Dyes, Phenols | Wastewater Treatment | Photocatalysis: generates hydroxyl radicals under UV light to oxidize pollutants. semanticscholar.org |
| Supported Metal Nanoparticles (e.g., Pt/Al₂O₃) | Phenol | Wastewater Treatment | Catalytic Ozonation: enhances ozone decomposition to form reactive oxygen species. mdpi.com |
| Perovskite Materials | Various Organic Compounds | Water Purification | Photocatalysis: flexible structure allows for tuning of bandgap to utilize visible light. rsc.org |
| Metal-Organic Frameworks (MOFs) | Dyes, Pharmaceuticals | Wastewater Treatment | Adsorption followed by photocatalysis or catalytic oxidation; high surface area and tunable pores. chalcogen.romdpi.com |
This table provides context for the types of engineered catalysts used in environmental remediation, a category where materials derived from this compound could be applied.
Q & A
Q. What are the recommended synthetic strategies for 4-benzhydrylbenzoic acid, and how can reaction purity be optimized?
- Methodological Answer : Synthetic routes typically involve coupling reactions to introduce the benzhydryl group to the benzoic acid core. For example, Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling could be employed, leveraging aryl halide intermediates. Purification steps such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) are critical. Analytical validation via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C, DMSO-d₆ solvent) ensures purity >95% . Enzymatic methods, though understudied for this compound, may offer greener alternatives, as seen in related hydroxybenzoic acid syntheses .
Q. Which analytical techniques are most suitable for characterizing this compound?
- Methodological Answer :
- LC-MS : Use reverse-phase C18 columns with a mobile phase of 0.1% formic acid in water/acetonitrile. Electrospray ionization (ESI) in negative mode detects the deprotonated molecule ([M-H]⁻) for accurate mass confirmation .
- NMR : ¹H NMR in DMSO-d₆ resolves aromatic protons (δ 7.2–8.1 ppm) and benzhydryl methyl groups (δ 1.5–2.0 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons .
- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (broad O-H stretch) validate functional groups .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the enzyme inhibitory activity of this compound?
- Methodological Answer :
- In vitro assays : Use recombinant enzymes (e.g., cyclooxygenase-2 or kinases) with fluorogenic substrates. Pre-incubate the compound (0.1–100 µM) with the enzyme, then measure activity via fluorescence/absorbance (e.g., NADH depletion at 340 nm). Include positive controls (e.g., indomethacin for COX-2) .
- Dose-response curves : Fit data to the Hill equation to calculate IC₅₀ values. Replicate experiments (n=3) to assess variability .
- Structural analysis : Perform molecular docking (AutoDock Vina) to predict binding modes, guided by the compound’s carboxylate and aromatic moieties .
Q. How can conflicting data on the metabolic stability of this compound be resolved?
- Methodological Answer :
- Iterative validation : Replicate studies under standardized conditions (pH 7.4 buffer, 37°C, liver microsomes). Use LC-MS/MS to quantify parent compound and metabolites (e.g., hydroxylated derivatives) .
- Cohort stratification : Analyze inter-individual variability by stratifying data by CYP450 genotypes (e.g., CYP2C9 polymorphisms) .
- Meta-analysis : Aggregate data from independent labs, applying random-effects models to account for heterogeneity. Use tools like RevMan to calculate pooled half-life estimates .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Waste disposal : Collect organic waste in sealed containers labeled "halogenated organics." Partner with certified waste management services for incineration .
- Emergency response : For spills, absorb with vermiculite, then neutralize with 10% sodium bicarbonate. Ventilate the area immediately .
Data-Driven Research Questions
Q. How can metabolomic studies elucidate the role of this compound in microbiota interactions?
- Methodological Answer :
- Cohort design : Administer the compound (oral gavage, 10 mg/kg) to murine models. Collect fecal samples at 0, 6, 12, and 24 hours .
- LC-MS metabolomics : Profile short-chain fatty acids (SCFAs) and bile acids. Use HILIC columns for polar metabolites and C18 for lipids .
- 16S rRNA sequencing : Analyze fecal microbiota composition (QIIME2 pipeline). Correlative analysis (Spearman’s rank) links metabolite levels to bacterial taxa (e.g., Bacteroides spp.) .
Q. What statistical approaches address clustered data in pharmacokinetic studies of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
